![molecular formula C14H12BrNO4S B3454931 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid](/img/structure/B3454931.png)
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid
描述
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid is an organic compound that features a benzenesulfonyl group attached to a 4-bromoaniline moiety, which is further linked to an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid typically involves the following steps:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, which is subsequently reduced to aniline.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the para position, forming 4-bromoaniline.
Sulfonylation: The 4-bromoaniline is then reacted with benzenesulfonyl chloride in the presence of a base to form N-(benzenesulfonyl)-4-bromoaniline.
Acetylation: Finally, the N-(benzenesulfonyl)-4-bromoaniline is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of sulfonic acids or sulfonamides.
Coupling: Formation of biaryl compounds.
科学研究应用
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzenesulfonyl group can interact with amino acid residues in proteins, leading to changes in protein function and cellular pathways .
相似化合物的比较
Similar Compounds
4-Bromoaniline: Shares the bromine and aniline moieties but lacks the benzenesulfonyl and acetic acid groups.
Benzenesulfonic Acid: Contains the sulfonyl group but lacks the bromine and aniline components.
N-(benzenesulfonyl)aniline: Similar structure but without the bromine atom.
Uniqueness
This makes it a valuable compound for targeted chemical synthesis and research applications .
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQYKZSEMZUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3454849.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454860.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454867.png)
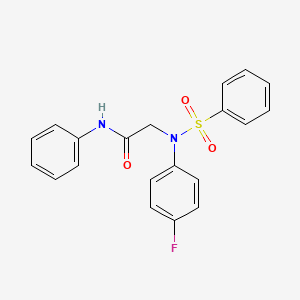
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-methylphenyl)acetamide](/img/structure/B3454885.png)
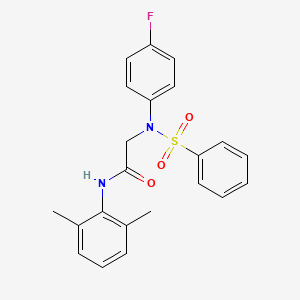
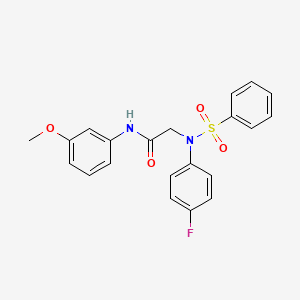
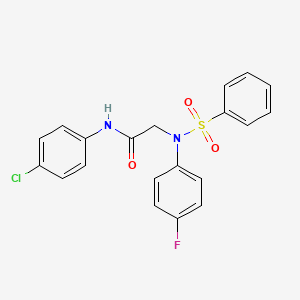
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-pyridin-3-ylacetamide](/img/structure/B3454910.png)

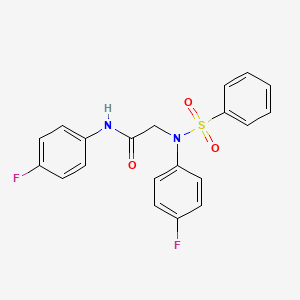
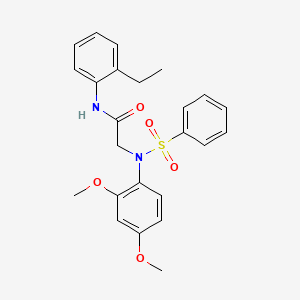
![2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE](/img/structure/B3454937.png)
![2-[N-(benzenesulfonyl)anilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3454957.png)
